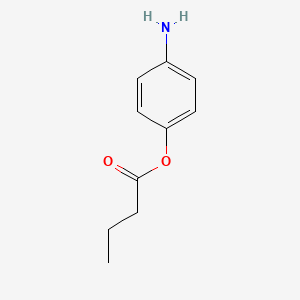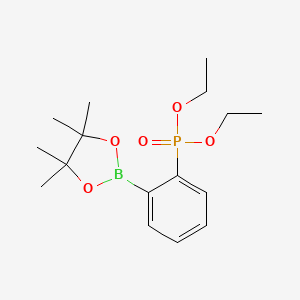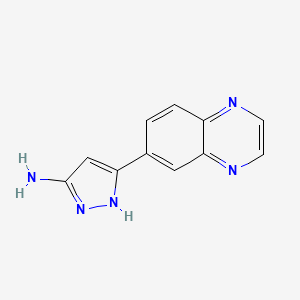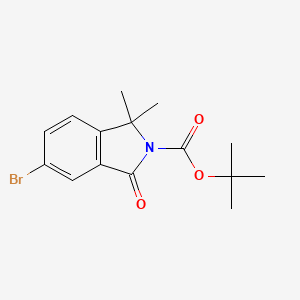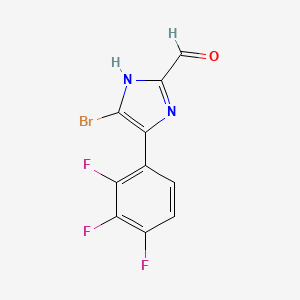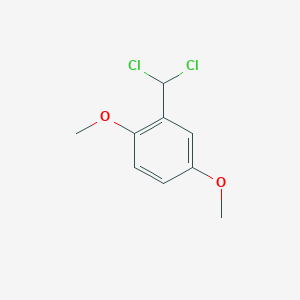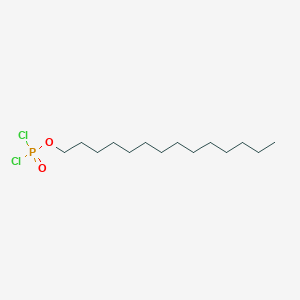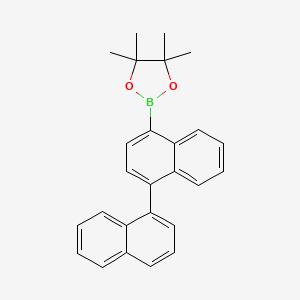
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with two naphthyl groups, making it a potentially useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a naphthyl-containing reagent. Common reagents include naphthyl halides or naphthylboronic acids. The reaction is often carried out in the presence of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry
Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.
Medicine
Industry
Boronic esters are used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group to the halide. In enzyme inhibition, boronic esters form covalent bonds with active site residues, blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Naphthylboronic acid
Uniqueness
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its dual naphthyl groups, which may provide enhanced reactivity and selectivity in certain chemical reactions compared to simpler boronic esters.
Propriétés
Formule moléculaire |
C26H25BO2 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-17-16-22(21-13-7-8-14-23(21)24)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 |
Clé InChI |
JFFQQAXWDQJQCX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
